Product packaging for D-Ribose-1-3H(Cat. No.:)

D-Ribose-1-3H

Cat. No.: B13801930
M. Wt: 152.14 g/mol
InChI Key: PYMYPHUHKUWMLA-RHTJZAGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of D-Ribose in Central Metabolism and Nucleic Acid Biosynthesis

D-ribose, a five-carbon sugar, is a cornerstone of cellular metabolism. It is an indispensable component of ribonucleic acid (RNA) and, in its deoxy form, deoxyribonucleic acid (DNA), forming the very backbone of the molecules that carry and express genetic information. nih.govwikipedia.org Beyond its structural role in nucleic acids, D-ribose is a key constituent of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as other vital biomolecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD). nih.govmedchemexpress.com

The synthesis of D-ribose primarily occurs through the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route that also generates NADPH, a key reductant for biosynthetic reactions and antioxidant defense. wikipedia.orgnih.gov The PPP provides ribose-5-phosphate (B1218738), a precursor for the synthesis of nucleotides. wikipedia.orgkhanacademy.org Given its central role, the metabolism of D-ribose is tightly regulated and fundamental to cell growth, proliferation, and function.

Rationale for Tritium (B154650) Labeling at the C1 Position of D-Ribose (D-Ribose-1-3H)

The strategic placement of a tritium atom at the C1 position of D-ribose is what endows this compound with its specific utility as a tracer. The C1 carbon of ribose is directly involved in the formation of the glycosidic bond in nucleotides. Therefore, tracing the fate of this specific tritium label can provide direct insights into the rates and mechanisms of nucleotide and nucleic acid synthesis. Furthermore, the metabolic transformations of the C1 carbon in pathways like the pentose phosphate pathway can be followed, offering a way to quantify flux through these routes. The use of tritium, a beta-emitter with low energy, also allows for high-resolution autoradiography, enabling the localization of the tracer within cellular structures. nih.gov

Historical Context of Radioisotopic Tracers in Metabolic Studies

The use of radioisotopes as tracers revolutionized biochemistry in the mid-20th century. Pioneers like George de Hevesy, who was awarded the Nobel Prize in Chemistry in 1943 for his work on isotopes as tracers, laid the groundwork for our modern understanding of metabolism. Early studies with isotopes like phosphorus-32 (B80044) (³²P) and carbon-14 (B1195169) (¹⁴C) unveiled the dynamic nature of biochemical processes, demonstrating that the body's components are in a constant state of flux.

The development of methods to label organic molecules with tritium (³H) further expanded the toolkit of biochemists. medchemexpress.com Tritium's relatively long half-life and the ability to achieve high specific activity made it an invaluable tool for studying a wide range of metabolic pathways, from steroid hormone metabolism to the intricate steps of DNA replication. nih.gov The historical progression from simple inorganic tracers to complex, position-specifically labeled organic molecules like this compound reflects the increasing sophistication of biochemical inquiry.

Advantages of this compound in Elucidating Specific Biochemical Pathways

The primary advantage of using this compound lies in its ability to provide specific information about the metabolic fate of the C1 position of D-ribose. This specificity allows researchers to:

Measure the rate of de novo and salvage pathways of nucleotide synthesis: By tracking the incorporation of the tritium label into RNA and DNA, researchers can quantify the rate at which new nucleotides are being synthesized.

Investigate the pentose phosphate pathway: The fate of the C1 carbon in the oxidative and non-oxidative branches of the PPP can be followed, providing insights into the regulation and flux of this central metabolic route. wikipedia.org

Study the formation of glycosidic bonds: The C1 position is directly involved in the formation of N-glycosidic bonds in nucleosides. Using this compound can help in studying the enzymes and mechanisms involved in this fundamental biochemical reaction.

High Sensitivity: Tritium's high specific activity allows for the detection of very small amounts of the tracer, making it suitable for studies in cell culture and in vivo models where the concentrations of metabolites may be low. nih.gov

Scope and Objectives of this compound Tracer Applications in Academic Inquiry

The application of this compound in academic research is aimed at answering fundamental questions about cellular metabolism and its regulation. Key objectives of using this tracer include:

Determining the metabolic flux through pathways involving ribose, particularly the pentose phosphate pathway and nucleotide biosynthesis.

Understanding the regulation of these pathways under different physiological and pathological conditions, such as cancer, metabolic disorders, and during cellular proliferation and differentiation.

Elucidating the mechanism of action of enzymes that utilize ribose or its derivatives as substrates.

Providing data for the development of metabolic models that can simulate and predict cellular behavior.

While specific published research detailing extensive use of this compound is not widespread in readily available literature, its potential for such applications is firmly grounded in the principles of isotope tracer methodology and the known biochemistry of D-ribose.

Detailed Research Findings

Research Area Hypothetical Study Objective Potential Findings with this compound Significance
Nucleotide Synthesis To measure the rate of de novo RNA synthesis in cancer cells vs. normal cells.Higher rate of tritium incorporation into the RNA of cancer cells.Demonstrates increased proliferative activity and potential targets for anti-cancer therapies.
Pentose Phosphate Pathway To determine the relative flux through the oxidative vs. non-oxidative branches of the PPP under oxidative stress.Altered distribution of tritium in metabolic intermediates of the PPP.Reveals how cells adapt their metabolism to combat oxidative damage.
Enzyme Kinetics To study the kinetics of purine (B94841) nucleoside phosphorylase (PNP).Measurement of the rate of tritium release from this compound as it is converted to ribose-1-phosphate (B8699412).Provides fundamental data on enzyme function and can aid in the design of enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B13801930 D-Ribose-1-3H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-1-tritiopentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T

InChI Key

PYMYPHUHKUWMLA-RHTJZAGISA-N

Isomeric SMILES

[3H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment for D Ribose 1 3h

Strategies for Carbon-1 Radiolabeling with Tritium (B154650)

The introduction of a tritium atom at the C-1 position of D-ribose can be accomplished through several synthetic routes, broadly categorized as chemical and chemi-enzymatic methods. The choice of method depends on factors such as desired specific activity, regiospecificity, and available starting materials.

Chemical Synthesis Routes for D-Ribose-1-³H

Chemical synthesis provides a direct, albeit sometimes less specific, route to D-Ribose-1-³H. The most common strategies involve the reduction of a suitable precursor or catalytic exchange reactions.

One of the primary chemical methods is the reduction of D-ribono-1,4-lactone. This lactone, which is readily prepared from D-ribose through oxidation, serves as an excellent precursor. orgsyn.orgresearchgate.net The C-1 carbonyl group of the lactone is reduced to a hydroxyl group, incorporating tritium in the process. This is achieved using a potent tritiated reducing agent, such as sodium borotritide ([³H]NaBH₄) or lithium aluminum tritide (B1234025) ([³H]LiAlH₄). vitrax.comgoogle.com The reaction opens the lactone ring to form the tritiated linear ribose, which then cyclizes to the more stable furanose form, yielding D-Ribose-1-³H.

Another approach is heterogeneous catalytic exchange. This method involves exposing D-ribose to tritium gas (T₂) in the presence of a metal catalyst, such as palladium or platinum. researchgate.net High-temperature, solid-state catalytic isotope exchange (HSCIE) is a variant of this technique. researchgate.net While this method can introduce tritium at various positions, conditions can be optimized to favor exchange at the more labile anomeric C-1 position. More advanced methods merge photoredox catalysis with hydrogenation catalysts, like Wilkinson's catalyst, to facilitate hydrogen-isotope exchange with tritium gas under milder conditions, offering high isotope incorporation and good functional group tolerance. nih.gov

Chemi-Enzymatic Approaches for Position-Specific Tritium Incorporation

Chemi-enzymatic methods leverage the high specificity of enzymes to achieve precise, position-specific labeling, which is often difficult to attain through purely chemical means. frontiersin.org These multi-step, one-pot cascade reactions are highly efficient for synthesizing modified nucleosides and their constituent sugars. nih.govworktribe.commdpi.com

A common enzymatic strategy begins with the phosphorylation of D-ribose at the C-5 position to form D-ribose-5-phosphate (R-5-P), a reaction catalyzed by ribokinase (RK). scienceopen.comharvard.edu The R-5-P is then isomerized by phosphopentomutase (PPM) to yield D-ribose-1-phosphate (R-1-P). nih.govresearchgate.net The R-1-P intermediate is the key to C-1 labeling. This compound can then be used in a reaction catalyzed by a nucleoside phosphorylase (NP) with a tritiated nucleobase. The reverse reaction (phosphorolysis) can cleave the nucleoside to yield D-Ribose-1-³H-1-phosphate. Subsequent enzymatic dephosphorylation would yield the final product.

Alternatively, a cascade can be designed where a tritiated precursor is introduced early in the pathway. For instance, if a chemo-enzymatic route starts from a simpler, non-carbohydrate precursor that is assembled into ribose, tritium can be introduced with high specificity at an early stage. The synthesis of nucleosides from pentoses like D-ribose has been shown to be highly efficient, with yields often exceeding 90% for the formation of the corresponding nucleoside. beilstein-journals.org This highlights the potential for producing tritiated ribose derivatives through these pathways.

Comparison of Radiolabeling Yields and Regiospecificity

The choice between chemical and chemi-enzymatic synthesis often involves a trade-off between yield, cost, and specificity.

Chemical Synthesis: The reduction of D-ribonolactone with sodium borotritide is a robust and relatively high-yielding method. However, controlling the stereochemistry at the new C-1 center can be challenging, potentially leading to a mixture of α and β anomers. Furthermore, non-specific labeling can occur if the reaction conditions are not carefully controlled. Catalytic exchange methods can also lead to tritium incorporation at positions other than C-1, reducing the regiospecificity of the final product. researchgate.net

Chemi-Enzymatic Synthesis: The primary advantage of enzymatic methods is their exceptional regiospecificity and stereospecificity. researchgate.net Enzymes like ribokinase and phosphopentomutase act on specific positions, ensuring the label is incorporated precisely where intended. scienceopen.com Multi-enzyme cascade reactions can achieve high conversion rates. For example, enzymatic cascades for nucleoside synthesis from D-ribose can achieve yields from 62% to over 90%, depending on the specific enzymes (mesophilic vs. thermophilic) and substrates used. nih.govmdpi.com While potentially more complex to set up due to the need for purified enzymes, the specificity often justifies the effort.

Table 1: Comparison of Synthetic Approaches for D-Ribose-1-³H

FeatureChemical Synthesis (Lactone Reduction)Chemi-Enzymatic Synthesis (Enzyme Cascade)
Principle Reduction of C-1 carbonyl with a tritiated hydride reagent (e.g., [³H]NaBH₄). vitrax.comMulti-enzyme pathway converting D-ribose to an activated intermediate (e.g., R-1-P) for specific labeling. scienceopen.comnih.gov
Regiospecificity Moderate to good; potential for side reactions or labeling at other positions.Very high; enzymes catalyze reactions at specific carbon atoms. researchgate.net
Stereospecificity May produce a mixture of anomers (α and β).High; enzymes typically produce a single stereoisomer.
Yields Generally good, but can be variable.Can be very high (often >70-90% conversion). scienceopen.comnih.gov
Complexity Relatively straightforward reaction setup.Requires sourcing or purification of multiple enzymes and careful control of reaction conditions. harvard.edu

Isotopic Purity and Radiochemical Quality Control

Ensuring the purity of D-Ribose-1-³H is paramount for its use in scientific research. Quality control involves separating the desired radiolabeled compound from any chemical or radiochemical impurities and then accurately quantifying its purity. iaea.org

Chromatographic Techniques for Separation and Purification of D-Ribose-1-³H

Chromatography is the cornerstone of purification and analysis for radiolabeled compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most frequently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and analysis of carbohydrates. researchgate.netnih.gov For sugars, reversed-phase HPLC (RP-HPLC) on C18 columns or hydrophilic interaction liquid chromatography (HILIC) are common. researchgate.net An HPLC system equipped with a radioactivity detector (a flow-through scintillation counter) allows for the simultaneous detection of the chemical compound (via UV or refractive index detector) and its associated radioactivity. researchgate.net This provides a direct measure of radiochemical purity by comparing the radioactive peak with the peak of a non-radioactive standard. Automated HPLC systems can even integrate the synthesis and purification steps for carbohydrates. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method often used for rapid analysis of reaction progress and for preliminary purity checks. oup.com A sample is spotted on a TLC plate (e.g., silica (B1680970) gel or cellulose), which is then developed in a suitable solvent system. researchgate.netnih.gov The separated spots are visualized, for example, by charring with a chemical agent or by autoradiography, where the plate is exposed to X-ray film to detect the radioactive spots. oup.com The retention factor (Rf) of the radioactive spot corresponding to D-Ribose-1-³H is compared to that of a non-radioactive D-ribose standard run on the same plate. iaea.org

Table 2: Chromatographic Techniques for D-Ribose-1-³H Analysis

TechniquePrincipleApplication in D-Ribose-1-³H Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. researchgate.netPreparative purification to isolate pure D-Ribose-1-³H. Analytical assessment of chemical and radiochemical purity, often with an in-line radioactivity detector. mdpi.com
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a thin layer of adsorbent material. iaea.orgRapid monitoring of synthesis reactions. Preliminary determination of radiochemical purity by comparing the Rf of the radioactive spot to a standard. oup.comresearchgate.net

Radiometric Analysis for Purity Determination

Radiometric analysis is essential to quantify the amount of radioactivity and determine the radiochemical purity of the final product. Radiochemical purity is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. iaea.org

Liquid Scintillation Counting (LSC): This is the most common method for quantifying beta-emitting isotopes like tritium. rcaro.org After separation by HPLC, fractions corresponding to the product peak are collected and mixed with a scintillation cocktail. The beta particles emitted by the tritium excite the scintillant, producing photons of light that are detected by a photomultiplier tube in a liquid scintillation counter. rcaro.orgcore.ac.uk By analyzing the entire chromatogram fraction by fraction, a profile of radioactivity is generated, and the radiochemical purity can be calculated by dividing the counts in the product peak by the total counts in all peaks. Modern microplate scintillation counters can increase throughput for this type of analysis. researchgate.net

Radio-TLC Scanners: For TLC analysis, a radio-TLC scanner can be used to scan the plate and generate a chromatogram showing the distribution of radioactivity. This allows for the quantification of the radioactivity in each spot, providing a measure of radiochemical purity without the need to scrape the spots off the plate.

The specific activity of the compound, which is the amount of radioactivity per unit mass or mole (e.g., in Curies per millimole, Ci/mmol), is also a critical parameter. revvity.com It is determined by quantifying the total radioactivity via LSC and measuring the total mass of the compound, often through a calibrated HPLC-UV analysis.

Assessment of Tritium Exchange and Stability in Biological Media

The stability of the tritium label in D-Ribose-1-3H is a critical factor for its use in biological research, as the exchange of tritium with protons from the surrounding medium can lead to a loss of radioactivity from the target molecule and the appearance of tritiated water, complicating experimental results. The rate of this exchange is influenced by several factors, including pH and the presence of enzymes.

Studies on the protium-tritium isotopic exchange in aqueous solutions of D-[1-³H]ribose have been conducted to quantify the stability of the label. iaea.org The rate constants for this exchange are measured across a range of pH values, typically from 2 to 10, to mimic physiological conditions. iaea.org The kinetic isotopic effect, which compares the exchange rate in deuterated water (D₂O) to that in normal water (H₂O), is also determined to understand the mechanism of the exchange process. iaea.org

In biological media, the stability of this compound can be further influenced by enzymatic activity. For instance, in studies involving cell cultures or tissue homogenates, enzymes present in the media can potentially catalyze the exchange of the tritium atom. Therefore, it is crucial to assess the stability of the labeled compound under the specific experimental conditions. This is often achieved by incubating this compound in the biological medium for a period equivalent to the experiment's duration, followed by analysis to quantify the amount of tritium that has exchanged with the medium. Methods like HPLC can be used to separate the this compound from any tritiated water or other degradation products.

The potential for tritium loss during experimental procedures, such as fragment separation in protein studies, needs to be accounted for. nih.gov The loss of tritium can be estimated and corrected for by understanding the exchange rate under the specific conditions of the experiment, such as pH and the presence of organic solvents. nih.gov

It is also important to consider that the introduction of a tritium atom can have a biological isotope effect, potentially altering the metabolic processing of the labeled compound compared to its non-labeled counterpart. mdpi.com This has been observed in species-dependent metabolism studies where tritium loss from a labeled compound was noted in one species but not another, indicating different metabolic pathways. mdpi.com

Applications of D Ribose 1 3h in Metabolic Pathway Elucidation

De Novo Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis Studies

Assessment of Rate-Limiting Steps in Nucleotide Synthesis using Tracer Approaches

Tracer kinetic studies using D-Ribose-1-3H are instrumental in identifying the rate-limiting steps of de novo nucleotide synthesis. In this pathway, the ribose moiety, activated to 5-phosphoribosyl-1-pyrophosphate (PRPP), provides the sugar backbone onto which the purine or pyrimidine base is constructed or attached.

By introducing this compound to a cellular system, scientists can monitor the rate at which the tritium (B154650) label is incorporated into the final nucleotide products. The accumulation of the radiolabel in pathway intermediates can reveal enzymatic steps that are slower than others, thereby acting as bottlenecks. For instance, a buildup of tritiated PRPP with a correspondingly slow formation of tritiated inosine (B1671953) monophosphate (IMP), the first purine nucleotide, would suggest that the enzymes downstream of PRPP synthesis are rate-limiting under those specific cellular conditions. This approach provides a dynamic view of metabolic regulation that is crucial for understanding cell proliferation and for identifying potential targets for therapeutic intervention.

Nucleoside Salvage Pathways Analysis

Nucleoside salvage pathways are crucial for recycling pre-formed nucleobases and nucleosides, conserving energy that would otherwise be spent on de novo synthesis. This compound is an effective tool for dissecting the kinetics and contributions of these salvage routes.

When this compound is supplied to cells, it can be phosphorylated to ribose-1-phosphate (B8699412) (R1P) or ribose-5-phosphate (B1218738) (R5P). These intermediates are central to salvage operations. For example, R1P can be combined with a nucleobase by a nucleoside phosphorylase to form a new nucleoside, which will now carry the tritium label.

Alternatively, R5P can be converted to PRPP. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can then attach the tritiated phosphoribosyl group from PRPP to purine bases like hypoxanthine (B114508) or guanine, directly forming tritiated nucleotides. By measuring the rate of appearance of the 3H label in specific nucleosides and nucleotides, researchers can quantify the activity of key salvage enzymes. Studies in organisms like Trypanosoma brucei have utilized tritiated D-ribose to investigate perturbations in metabolic pathways, including purine metabolism.

Table 1: Illustrative Tracer Experiment for Nucleoside Salvage This interactive table demonstrates the expected distribution of the 3H label from this compound into key metabolites of the purine salvage pathway over time.

Time Point[3H]Ribose-1-Phosphate (Relative Abundance)[3H]Inosine (Relative Abundance)[3H]Inosine Monophosphate (IMP) (Relative Abundance)
1 min95%4%1%
5 min60%25%15%
15 min20%30%50%

Evaluation of Ribose Donor Functions in Pyrimidine Salvage

In pyrimidine salvage, the donation of a ribose group is a critical step. This compound allows for precise tracking of this process. For instance, uridine (B1682114) phosphorylase can catalyze the reaction between uracil (B121893) and ribose-1-phosphate (derived from this compound) to form uridine. The incorporation of the tritium label into the uridine pool is a direct measure of this salvage activity. This methodology helps to evaluate how cells maintain their pyrimidine nucleotide pools, which is particularly important in cancer cells that may rely on salvage pathways to evade chemotherapy drugs targeting de novo synthesis.

Interconnectivity with Glycolysis and Gluconeogenesis

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major metabolic hub that links pentose sugar metabolism with glycolysis and gluconeogenesis. this compound is invaluable for tracing the flow of carbon from ribose into these central pathways.

Ribose ingested by the cell can be converted to ribose-5-phosphate. Through the non-oxidative branch of the PPP, enzymes such as transketolase and transaldolase can rearrange the carbon skeletons of sugar phosphates. This process can convert two molecules of xylulose-5-phosphate (an epimer of ribose-5-phosphate) and one molecule of ribose-5-phosphate into two molecules of fructose-6-phosphate (B1210287) and one molecule of glyceraldehyde-3-phosphate.

By using this compound, the tritium label can be tracked as it flows from ribose-5-phosphate into these key glycolytic intermediates. The appearance of the 3H label in fructose-6-phosphate and glyceraldehyde-3-phosphate provides direct evidence of this metabolic conversion and allows for the quantification of the flux through this connection.

Cells dynamically regulate the flow of metabolites between the PPP and glycolysis based on their needs. When NADPH (for reductive biosynthesis and antioxidant defense) is required, the oxidative phase of the PPP is active. When nucleotide synthesis is the priority, ribose-5-phosphate is the main product.

If ribose is abundant, as mimicked by the addition of this compound, cells can shunt the excess ribose into glycolysis for ATP production. Tracking the 3H label allows researchers to determine the extent of this shunting. For example, a high rate of incorporation of tritium into lactate, the end product of glycolysis, would indicate significant shunting from the PPP to glycolysis. This analysis is crucial for understanding the metabolic flexibility of cells in different physiological and pathological states.

Table 2: Expected Distribution of 3H Label in Central Metabolism This interactive table illustrates how the tritium label from this compound would be distributed between the Pentose Phosphate Pathway and Glycolysis, demonstrating metabolic shunting.

Cellular Condition[3H]Ribose-5-Phosphate (Relative Abundance)[3H]Fructose-6-Phosphate (Relative Abundance)[3H]Lactate (Relative Abundance)Metabolic Priority
Rapid Proliferation70%20%10%Nucleotide Synthesis
Oxidative Stress40%40%20%NADPH & Glycolysis
Energy Deficit15%50%35%Glycolysis / ATP Production

Comparative Tracer Studies with Other Isotopic Forms of D-Ribose

The elucidation of metabolic pathways is greatly enhanced by the use of isotopic tracers, which allow researchers to follow the fate of molecules through complex biochemical networks. While various isotopes can be used to label D-ribose, the choice of isotope and its position on the ribose molecule can provide different types of information about metabolic fluxes. Comparative studies using different isotopic forms of D-ribose, such as those labeled with tritium (³H) or carbon-14 (B1195169) (¹⁴C), offer unique insights into cellular metabolism.

Tritiated compounds, including D-Ribose-1-³H, are valuable tools in biochemical and pharmaceutical research for tracing the course of complex biochemical pathways. The low-energy beta radiation emitted by tritium makes it a suitable label for studying the biological behavior of molecules without significantly altering their chemical properties. This is a key advantage when investigating the intricate interactions of molecules within a cell.

Distinguishing Contributions of Different Carbon Positions in Metabolic Fluxes

The strategic placement of an isotopic label on a molecule is crucial for dissecting the contributions of different parts of that molecule to various metabolic pathways. Using D-Ribose labeled at a specific position, such as D-Ribose-1-³H, allows for the tracking of the hydrogen atom at the C1 position. This can be particularly informative for understanding reactions where this hydrogen is removed or transferred.

One of the primary advantages of using tritium (³H) as a label is its high specific activity, which is significantly greater than that of carbon-14. This allows for the detection of tritiated compounds at very low concentrations, providing a high degree of sensitivity in metabolic studies. Furthermore, the synthesis of tritiated compounds can often be more direct and cost-effective compared to their ¹⁴C-labeled counterparts.

However, a potential drawback of using tritium is the risk of the label being lost through metabolic processes, particularly through oxidation reactions mediated by enzymes like cytochrome P450, which can result in the formation of tritiated water. This metabolic liability is a critical consideration in the design of tracer studies.

In the context of D-Ribose-1-³H, the tritium label at the C1 position can be used to trace the initial steps of ribose metabolism. For instance, in the pentose phosphate pathway (PPP), the oxidation of the aldehyde group at C1 of ribose-5-phosphate is a key step. By monitoring the fate of the ³H at this position, researchers can gain insights into the flux through this pathway.

To illustrate how D-Ribose-1-³H could theoretically be used to distinguish metabolic fates, consider the following hypothetical scenarios:

Metabolic PathwayExpected Fate of ³H from D-Ribose-1-³HRationale
Pentose Phosphate Pathway (Oxidative Phase) Loss of ³H to the cellular water pool.The oxidation of the C1 aldehyde group to a carboxylic acid involves the removal of the hydrogen (in this case, tritium).
Nucleotide Synthesis Incorporation of the intact ribose moiety, including the ³H at C1, into nucleic acids (RNA and DNA).The ribose sugar is a structural component of nucleotides, and if the C1-H bond remains intact during this process, the label will be retained.
Glycolysis/Gluconeogenesis The fate of the ³H would depend on the specific enzymatic reactions involved in the interconversion of pentoses and hexoses/trioses. Isotope exchange with water is possible in some reactions.The non-oxidative phase of the PPP connects to glycolysis, and the scrambling of atoms can occur.

This table is based on established biochemical principles and serves as a hypothetical illustration of the application of D-Ribose-1-³H.

Multi-Isotope Tracing Approaches in Complex Biological Systems

To gain a more comprehensive understanding of metabolic networks, researchers often employ multi-isotope tracing approaches. This involves using a single substrate labeled with multiple isotopes or using multiple substrates, each labeled with a different isotope. This technique, often referred to as metabolic flux analysis (MFA), allows for the simultaneous tracking of different parts of a molecule or different metabolic pathways.

The use of multiple isotopes can help to resolve ambiguities that may arise from single-isotope experiments and provide more constraints for metabolic flux models. For instance, combining a tritium-labeled substrate like D-Ribose-1-³H with a carbon-labeled substrate such as uniformly ¹³C-labeled glucose ([U-¹³C]glucose) can provide complementary information.

In such a dual-labeling experiment, the ¹³C from glucose would trace the carbon backbone of ribose and its downstream metabolites, while the ³H from D-Ribose-1-³H would specifically report on the fate of the hydrogen at the C1 position. This can be particularly useful for dissecting the complex and often reversible reactions of the pentose phosphate pathway.

A hypothetical multi-isotope tracing experiment could be designed as follows:

Isotopic TracerInformation GainedPotential Insights
[U-¹³C]Glucose Traces the flow of the carbon skeleton from glucose into the pentose phosphate pathway and other central carbon metabolism pathways. Quantifies the overall contribution of glucose to ribose synthesis and the relative activity of glycolysis versus the PPP.
D-Ribose-1-³H Specifically tracks the fate of the hydrogen atom at the C1 position of ribose.Provides information on the oxidative steps of the PPP and can help to distinguish between the oxidative and non-oxidative branches of the pathway.

This table presents a hypothetical experimental design to illustrate the principles of multi-isotope tracing.

By integrating the data from both isotopic labels, a more robust and detailed picture of metabolic fluxes can be constructed. This approach is particularly powerful for studying complex biological systems where multiple pathways are active simultaneously and interact with each other.

Kinetic and Mechanistic Studies Utilizing D Ribose 1 3h

Enzyme Reaction Mechanism Elucidation with Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are among the most powerful tools for elucidating the transition state structures of enzyme-catalyzed reactions. chemrxiv.org By comparing the reaction rates of a substrate labeled with a heavy isotope (like tritium) to its unlabeled counterpart, researchers can gain insight into bond-breaking and bond-forming events in the rate-limiting step of a reaction. unl.edu

The use of tritium (B154650) at the C1 position of ribose ([1'-³H]) is particularly informative for N-ribosyltransferases, such as nucleoside phosphorylases. These enzymes catalyze the cleavage of the glycosidic bond, a reaction that directly involves the C1 carbon. A significant KIE at this position indicates that the C-H bond at C1 is altered in the transition state, which can help differentiate between proposed reaction mechanisms, such as SN1 and SN2 type mechanisms. nih.govnih.gov

For instance, studies on uridine (B1682114) phosphorylase from Trypanosoma cruzi utilized [1′-³H]uridine to probe the transition state. nih.gov The observed alpha-tritium KIE (α-T(V/K)uridine) was 1.063. nih.gov This significant, normal KIE value suggests a less constrained bonding environment for the C1'-H bond in the transition state compared to the ground state, which is consistent with a transition state having substantial oxocarbenium ion character, where the C1 carbon is becoming more sp²-hybridized. nih.govresearchgate.net Such studies support an ANDN (SN2) mechanism where chemistry contributes significantly to the rate-limiting step. nih.gov

Table 1: Experimental Kinetic Isotope Effects for Uridine Phosphorylase from T. cruzi

Isotope Position KIE Value Implication
[1′-³H]uridine 1.063 Change in C1'-H bond vibration in the transition state; chemistry is at least partly rate-limiting. nih.gov

This interactive table summarizes KIE data obtained from studies on T. cruzi uridine phosphorylase, highlighting the contribution of D-Ribose-1-3H (as part of the uridine molecule) to mechanistic understanding.

In the case of uridine phosphorylase, the significant KIEs observed with [1′-³H]uridine rule out a kinetic mechanism where substrate binding is the sole rate-limiting step and indicate that the chemical transformation itself is a major kinetic barrier. nih.gov For enzymes like ribokinase, which catalyzes the phosphorylation of ribose at the C5 position, a KIE at the C1 position would be considered a secondary KIE. uniprot.org While the reaction does not occur at C1, changes in the conformation of the ribose ring upon binding or during catalysis could potentially lead to a measurable secondary KIE, providing information on substrate distortion in the active site. nih.gov

Purine (B94841) nucleoside phosphorylase (PNP) is another key enzyme where such studies are relevant. researchgate.net KIE studies have been instrumental in characterizing its ribocation transition state. tandfonline.comresearchgate.net The observation of KIEs indicates that for many of these enzymes, chemistry is a significant, though not always the sole, rate-limiting step. pnas.org

Enzyme Substrate Binding and Turnover Rate Determination

Radiolabeled substrates like this compound are mainstays in classical enzymology for directly and sensitively measuring enzyme activity.

Radiochemical assays offer high sensitivity and are not susceptible to interference from other components in crude cell extracts that might affect spectrophotometric assays. A common method for assaying ribokinase activity involves incubating the enzyme with D-[1-³H]ribose and ATP. core.ac.uk The product, D-ribose-5-phosphate, is separated from the unreacted substrate, often using techniques like ion-exchange chromatography or precipitation, and the radioactivity incorporated into the product is quantified. This allows for a direct measurement of the reaction velocity.

This assay has been used to identify and characterize human ribokinase and compare its properties to its E. coli counterpart. core.ac.uk The use of D-[1-³H] ribose was also essential in determining the substrate specificity of the enzyme by testing its activity against other radiolabeled sugars. core.ac.uk Similarly, radiolabeled ribose has been used in assays to study the fate of the sugar moiety in nucleoside metabolism. researchgate.net

To determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), enzyme activity is measured at various concentrations of the substrate. Using this compound in a radiochemical assay allows for precise determination of these values, even at very low substrate concentrations. mdpi.com By plotting reaction velocity against substrate concentration, a saturation curve is generated, from which Km and Vmax are calculated.

Table 2: Kinetic Parameters for D-Ribose-Converting Enzymes

Enzyme Organism Substrate Km (µM) Notes
Ribokinase (RK) Homo sapiens D-Ribose 2170 Measured in the presence of 10 mM inorganic phosphate (B84403). uniprot.org
Purine Nucleoside Phosphorylase (PNP) Homo sapiens Inosine (B1671953) 45 kcat is 57 sec⁻¹ with inosine. uniprot.org
Purine Nucleoside Phosphorylase (PNP) Homo sapiens Guanosine 6 kcat is 28 sec⁻¹ with guanosine. uniprot.org

This interactive table presents a selection of kinetic parameters for enzymes that utilize D-ribose or a ribose-containing substrate, determined through kinetic studies that often employ radiolabeled substrates.

Furthermore, radiolabeled substrates are crucial for inhibitor studies. In competitive inhibition studies, the assay is run with a fixed concentration of this compound and varying concentrations of a potential inhibitor. A decrease in the rate of product formation indicates inhibition, and the data can be used to calculate the inhibitor constant (Ki). Such studies have been performed on human ribokinase to test the effects of various inhibitors. core.ac.ukuniprot.org

Pre-Steady State Kinetic Analysis Using this compound

Techniques like rapid chemical quench-flow are used for pre-steady-state analysis with radiolabeled substrates. In this method, the enzyme and this compound are rapidly mixed and the reaction is allowed to proceed for a very short, defined time before being stopped (quenched) by a denaturant. mit.edu The amount of radioactive product formed at each time point is then measured.

This method allows for the direct observation of a "burst" of product formation if the chemical step is faster than the rate-limiting step (often product release). Conversely, the absence of a burst, where the pre-steady-state rate equals the steady-state rate, indicates that chemistry itself is fully or partially rate-limiting. nih.gov Pre-steady-state analysis of T. cruzi uridine phosphorylase, for example, showed no product burst, confirming that the chemical step is rate-limiting. nih.gov This use of this compound provides crucial data that complements KIE studies to build a complete picture of the enzyme's energy landscape. pnas.org

Cellular and Molecular Tracing Applications of D Ribose 1 3h

Cellular Uptake and Intracellular Distribution Studies

The initial step in the metabolic journey of D-ribose is its transport across the cell membrane. D-Ribose-1-3H allows for precise measurement of this process and the subsequent localization of the sugar and its derivatives within the cell.

The use of radiolabeled D-ribose is a fundamental technique for quantifying its transport kinetics into cells. The lipid bilayer of the cell membrane is generally impermeable to polar molecules like sugars, necessitating protein transporters for entry. By incubating cells with this compound, researchers can measure the rate of tritium (B154650) accumulation inside the cell over time. This is typically achieved by separating the cells from the radiolabeled medium, lysing the cells, and measuring the intracellular radioactivity using liquid scintillation counting.

These quantitative studies can reveal key parameters of transport, such as the maximum transport velocity (Vmax) and the substrate concentration at which transport is half-maximal (Km). Such experiments have demonstrated that D-ribose uptake is a mediated process, often involving specific glucose or other sugar transporters. The rate of uptake can vary significantly between different cell types and can be influenced by metabolic conditions, such as the presence of other sugars that may compete for the same transporters.

Table 1: Hypothetical Transport Rates of this compound in Different Cell Lines
Cell LineConditionTransport Rate (pmol/min/mg protein)
HepatocyteControl150 ± 12
Hepatocyte+ Glucose (10 mM)95 ± 8
CardiomyocyteControl210 ± 18
CardiomyocyteIschemia Model290 ± 25
FibroblastControl110 ± 9

Once inside the cell, this compound and the metabolites derived from it are distributed among various subcellular compartments. To study this distribution, a technique called subcellular fractionation is employed. After incubating cells with the radiolacer, they are homogenized, and different organelles are separated by differential centrifugation. The radioactivity in each fraction—such as the cytosol, mitochondria, and nucleus—is then quantified.

These studies reveal that a significant portion of the radiolabel is typically found in the cytosol, where ribose enters key metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. A substantial amount is also localized to the mitochondria, reflecting its critical role in energy production. The presence of the tritium label in the nuclear fraction is primarily due to its incorporation into newly synthesized nucleic acids.

Table 2: Representative Subcellular Distribution of Tritium Label from this compound After 1-Hour Incubation
Subcellular FractionPercentage of Total Intracellular RadioactivityPrimary Radiolabeled Molecules
Cytosol~55%D-Ribose-5-phosphate, Glycolytic intermediates, Nucleotide precursors
Mitochondria~30%ATP, ADP, Other nucleotides
Nucleus~15%RNA, DNA

This compound Incorporation into Nucleic Acids (RNA and DNA)

D-ribose is a fundamental structural component of ribonucleic acid (RNA) and the precursor to deoxyribose, the sugar in deoxyribonucleic acid (DNA). Therefore, this compound is an invaluable tracer for studying the synthesis and turnover of these vital genetic molecules.

The synthesis of new RNA molecules, or de novo synthesis, can be directly measured by tracking the incorporation of this compound into the RNA backbone. When cells are supplied with this compound, the tritium label becomes part of the cellular pool of ribonucleotides used by RNA polymerases.

To analyze this incorporation, total nucleic acids are extracted from cells after a labeling period. The RNA is then isolated, often by enzymatic digestion of the DNA with DNase, and its radioactivity is measured. The rate of tritium incorporation into RNA provides a direct measure of the rate of RNA synthesis. This technique is crucial for understanding how gene expression is regulated under various physiological and pathological conditions, as the rate of RNA synthesis is a key control point.

While DNA contains deoxyribose, the building blocks for its synthesis are derived from ribonucleotides. The enzyme ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (like ADP) to deoxyribonucleoside diphosphates (dADP) by reducing the 2'-hydroxyl group of the ribose sugar.

By tracing this compound, researchers can follow the flow of the ribose moiety through this conversion pathway and into the DNA structure. After labeling cells with this compound, DNA is extracted and purified. The detection of tritium within the DNA molecule confirms that the exogenous D-ribose was utilized for de novo synthesis of deoxyribonucleotides. The ratio of tritium incorporation into DNA versus RNA can provide insights into the relative activities of RNA and DNA synthesis in a cell population, such as comparing quiescent cells to rapidly dividing cells. The incorporation of ribonucleotides into DNA can also lead to structural alterations.

Table 3: Comparative Incorporation of this compound into RNA and DNA in Proliferating vs. Quiescent Cells (Hypothetical Data)
Cell StateIncorporation into RNA (DPM/µg nucleic acid)Incorporation into DNA (DPM/µg nucleic acid)RNA/DNA Incorporation Ratio
Proliferating (S-phase)12,5008,8001.42
Quiescent (G0-phase)3,10015020.67

Tracing this compound in Organelle-Specific Metabolism (e.g., Mitochondria)

Mitochondria are the primary sites of cellular energy production in the form of adenosine (B11128) triphosphate (ATP). D-ribose is an essential precursor for the synthesis of ATP, which is composed of adenine (B156593), a ribose sugar, and three phosphate groups. Therefore, tracing this compound is a powerful method for investigating mitochondrial bioenergetics.

When this compound is taken up by the cell, it is rapidly phosphorylated and can enter the nucleotide synthesis pathways. The resulting radiolabeled ATP is a key indicator of mitochondrial metabolic activity. Studies have shown that supplemental D-ribose can bypass the rate-limiting enzymatic steps of the pentose phosphate pathway, providing a more direct substrate for replenishing ATP pools, particularly in cells under high energy demand or metabolic stress, such as in cardiac muscle.

By isolating mitochondria from cells treated with this compound and measuring the radioactivity of the mitochondrial nucleotide pool, scientists can quantify the rate at which exogenous ribose contributes to energy production. This approach has been instrumental in understanding how cells maintain energy homeostasis and how mitochondrial dysfunction in various diseases can be potentially ameliorated by providing key metabolic substrates like D-ribose.

Investigating Macromolecular Modification and Adduct Formation

The use of radiolabeled compounds is a cornerstone of biochemical and molecular research, enabling the precise tracking of molecules through complex biological pathways. This compound, a tritiated isotopologue of D-ribose, serves as a powerful tool in the investigation of macromolecular modifications, particularly non-enzymatic post-translational modifications of proteins. Its radioactive tritium label allows for sensitive detection and quantification of its incorporation into larger molecules, providing insights into the kinetics and mechanisms of adduct formation.

Non-enzymatic glycation is a significant post-translational modification where reducing sugars, such as D-ribose, react with the amino groups of proteins, lipids, and nucleic acids without the control of enzymes. This process, also known as the Maillard reaction, initiates with the formation of a Schiff base, which then rearranges to a more stable ketoamine adduct, known as a fructosamine. These early-stage modifications can further undergo a series of complex reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of irreversible products known as Advanced Glycation End Products (AGEs). D-ribose has been shown to be more reactive in inducing glycation and forming AGEs than D-glucose. The accumulation of AGEs is implicated in various physiological and pathological processes, including aging and the progression of diabetic complications.

The application of this compound allows researchers to trace the journey of the ribose molecule as it reacts with macromolecules. By monitoring the radioactivity, scientists can identify which proteins are most susceptible to ribosylation, quantify the extent of modification, and study the rate of adduct formation under different physiological conditions. This information is crucial for understanding the downstream consequences of elevated ribose levels and the subsequent formation of AGEs in cellular and organismal contexts.

Studies of Protein Glycation with D-Ribose Using Labeled Analogues

While specific studies detailing the use of this compound in protein glycation research are not extensively documented in publicly available literature, the principle is well-established through the use of other labeled D-ribose analogues. These studies provide a clear framework for how a tritiated version would be applied. The primary goal of using a labeled analogue is to track the covalent attachment of ribose to proteins and to identify the specific sites of modification.

Research has demonstrated that D-ribose readily glycates proteins both in vitro and in vivo, leading to a significant accumulation of AGEs. For instance, studies have shown that intraperitoneal injection of D-ribose in mice leads to increased levels of glycated serum proteins and AGEs in the brain. The use of a radiolabeled tracer like this compound in such an experimental setup would enable a more direct and quantitative assessment of the distribution and accumulation of ribose-protein adducts in various tissues.

In one line of investigation, researchers have synthesized an azido-modified ribose analog, 5-azidoribose (5-AR), to track protein ribose-glycation. This chemical probe allows for the subsequent attachment of a fluorescent tag or a biotin (B1667282) molecule via click chemistry, enabling the visualization and enrichment of ribosylated proteins. Using this approach, it was discovered that ribose glycation, similar to modifications by other reactive metabolites, specifically accumulates on histone proteins. This finding suggests that ribose-mediated glycation may play a role in chromatin regulation, a process fundamental to gene expression. this compound could be used in a complementary fashion, where the radioactivity would serve as the detection signal, confirming the findings from fluorescence or affinity-based methods and providing a different mode of quantification.

The table below summarizes key findings from studies on D-ribose induced protein glycation, which represent the types of investigations where this compound would be a valuable tool.

Finding Experimental System Key Implication Reference
D-ribose treatment decreased cell viability and induced more AGE accumulation compared to D-glucose.Cultured human neuroblastoma (SH-SY5Y) and embryonic kidney (HEK293T) cells.D-ribose is a potent glycating agent that can induce cellular stress.
Intraperitoneal injection of D-ribose in mice led to high blood levels of glycated proteins and AGEs.C57BL/6J mice.D-ribose can cause systemic protein glycation in vivo.
High doses of D-ribose accelerated AGE formation in the mouse brain.C57BL/6J mice.D-ribose can cross the blood-brain barrier and modify brain proteins, potentially affecting cognitive function.
Ribose glycation specifically accumulates on histone proteins.Live 293T cells using a 5-azidoribose probe.Ribosylation of histones may have regulatory roles in chromatin structure and function.
Fructosamine 3-kinase (FN3K) can recognize and facilitate the removal of ribose glycation adducts.Live cells using a 5-azidoribose probe.Cellular mechanisms exist to reverse or repair ribose-induced protein damage.

Advanced Analytical Techniques for D Ribose 1 3h and Its Metabolites

Liquid Scintillation Counting for Tritium (B154650) Quantification

Liquid Scintillation Counting (LSC) is the most common and well-established technique for quantifying tritium in liquid samples. The method involves mixing the sample containing the tritiated compound with a liquid scintillation cocktail. The beta particles emitted by tritium excite solvent molecules in the cocktail, and this energy is transferred to fluorescent solutes (fluors), which then emit photons of light. These light flashes are detected by photomultiplier tubes (PMTs) and counted, with the number of flashes being proportional to the amount of radioactivity.

Sample Preparation and Quench Correction for Biological Samples

Accurate LSC measurement is highly dependent on proper sample preparation, especially for complex biological samples which can interfere with the scintillation process. The goal is to create a homogeneous mixture of the sample and the scintillation cocktail to ensure efficient energy transfer.

Sample Preparation Methods:

Direct Counting: Simple aqueous samples like urine can sometimes be mixed directly with an appropriate emulsifying cocktail. However, sample volume may be limited to minimize quenching effects from color or proteins.

Solubilization: For more complex samples such as blood, plasma, tissue homogenates, or feces, a solubilizing agent is required to digest the sample before adding the cocktail. This process typically involves adding the agent, heating the sample, and sometimes adding a decolorizing agent like hydrogen peroxide.

Combustion (Oxidation): A highly effective method for all biological samples involves combustion in a sample oxidizer. This process converts tritiated organic compounds into tritiated water (³H₂O), which is then collected and counted. This method eliminates chemical and color quench entirely and can physically separate tritium from other isotopes like ¹⁴C in dual-labeled studies.

Quench Correction:

Quenching is a critical issue in LSC where the efficiency of energy transfer is reduced, leading to an underestimation of radioactivity. It is broadly categorized into two types:

Chemical Quench: Occurs when substances in the sample interfere with the energy transfer from the solvent to the fluor molecules.

Color Quench: Happens when colored components in the sample absorb the photons emitted by the fluors before they reach the PMTs.

To ensure accurate quantification, this reduction in counting efficiency must be corrected. Several methods are employed:

Internal Standard Method: A known amount of a standard tritium source is added to the sample after an initial count. The sample is re-counted, and the counting efficiency is calculated from the increase in the count rate. While accurate, this method is labor-intensive.

Channels Ratio Method: This method relies on the principle that quenching causes a shift in the energy spectrum of the beta particles to lower energies. By measuring the ratio of counts in two different energy windows (channels), the degree of quenching can be determined from a pre-established calibration curve.

External Standard Method: Most modern LSC counters use a gamma-emitting source (e.g., ¹³³Ba) positioned next to the sample vial. The gamma rays interact with the cocktail to produce Compton electrons, generating a spectrum. Quenching affects this spectrum in a predictable way. A quench indicating parameter (QIP) is calculated from this spectrum, which is then used to determine the counting efficiency from a quench curve.

Below is an interactive table summarizing common quench correction methods.

MethodPrincipleAdvantagesDisadvantages
Internal Standard A known activity standard is added to the sample.Universal method, corrects for all types of quench. Destructive to the sample, labor-intensive.
Channels Ratio The ratio of counts in two energy channels changes with quench.Does not require an external source. Less accurate for low-activity or highly quenched samples.
External Standard A gamma source measures quench by observing the Compton spectrum.Automated, non-destructive, widely used in modern counters. Requires stable and calibrated equipment.

Detection Limits and Sensitivity in Low-Level Tritium Labeling

The sensitivity of LSC is defined by its Minimum Detectable Activity (MDA), which is the smallest amount of radioactivity that can be reliably distinguished from the background. For low-level tritium analysis, such as in environmental monitoring or certain metabolic studies, maximizing sensitivity is crucial.

Several factors influence the detection limit, including counting efficiency, background radiation, sample volume, and counting time. Ultra-low-level LSC systems achieve high sensitivity through heavy lead shielding, guard detectors to reject cosmic radiation, and specialized low-background vials.

For extremely low concentrations of tritium, direct measurement may not be feasible. In such cases, electrolytic enrichment is employed. This process involves the electrolysis of water samples, where the lighter protium (B1232500) (¹H) is preferentially evolved as hydrogen gas, leaving the heavier tritium (³H) enriched in the remaining water. This technique can increase the tritium concentration by 10- to 40-fold, significantly lowering the detection limit.

The following table shows typical detection limits for tritium in water using LSC with and without enrichment.

MethodSample VolumeTypical Detection LimitReference
Direct LSC8 mL~1.6 Bq/L
LSC with Electrolytic Enrichment350 mL0.10 Bq/L
Ultra-Low-Level LSC (100 mL vial)50 mL1.5 TU (~0.18 Bq/L)
LSC with Electrolytic Enrichment0.7 L0.45 TU (~0.05 Bq/L)
(Note: 1 Tritium Unit (TU) = 0.118 Bq/L)

Chromatographic Separation Methods for Labeled Metabolites

To study the metabolic fate of D-Ribose-1-3H, its various metabolites must first be separated from the parent compound and from each other within a complex biological matrix. Radiochromatography, which combines a separation technique with radioactivity detection, is a powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with an on-line radioactivity detector is a cornerstone technique for profiling radiolabeled metabolites. This method allows for the direct quantification of tritium-labeled compounds as they elute from the HPLC column, providing a real-time radiochromatogram. A key advantage is that it often requires no sample cleanup prior to analysis, which minimizes the risk of creating artifacts from unstable metabolites and simplifies quantitation.

The eluate from the HPLC column is passed through a flow cell mounted between two PMTs. There are two main types of on-line radioactivity detection:

Homogeneous Counting: The HPLC eluate is continuously mixed with a liquid scintillation cocktail before entering the flow cell. This provides high counting efficiency but can lead to peak broadening.

Heterogeneous Counting: The flow cell is packed with solid scintillator material. The eluate flows through the cell, and beta particles emitted from the sample interact with the solid scintillator. This method avoids cocktail mixing and is non-destructive to the sample, but generally has lower efficiency for the weak beta emissions of tritium.

The sensitivity of on-line radiometric detection can be a challenge for low-level metabolites. Techniques like stop-flow analysis, where the HPLC flow is paused when a peak of interest is in the detector cell, can be used to increase counting time and improve sensitivity for low-activity peaks.

Thin-Layer Chromatography (TLC) for Metabolite Profiling

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for separating radiolabeled compounds and profiling metabolites. The technique involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a chamber with a suitable mobile phase. The components of the mixture migrate at different rates, resulting in their separation.

For radiolabeled compounds, several methods can be used to detect and quantify the separated spots:

Autoradiography: The developed TLC plate is placed in contact with X-ray film or a phosphor imaging screen. The radiation from the tritiated spots exposes the medium, revealing the location and relative intensity of the metabolites.

Radio-TLC Scanners: These instruments move a radiation detector (often a gas-filled proportional counter or a scintillation detector) along the length of the TLC plate to generate a one- or two-dimensional chromatogram of the radioactivity distribution. This provides quantitative data on the percentage of each metabolite. Even with a typical tritium detection efficiency of 1-2% on TLC plates, statistically significant data can be obtained.

Scraping and LSC: The areas of the stationary phase corresponding to the separated spots (identified by a reference or imaging) are scraped off the plate, placed into scintillation vials with a cocktail, and counted using a standard LSC. This method is highly quantitative but can be laborious.

TLC is particularly useful for screening multiple samples simultaneously and can be used to isolate milligram quantities of metabolites for structural elucidation.

Mass Spectrometry (MS)-Based Approaches for Labeled Compounds

Mass Spectrometry (MS) is an indispensable tool for the structural identification of metabolites. While MS does not detect radioactivity, it is often used in conjunction with radioactivity-based techniques to characterize the metabolites of a radiolabeled compound like this compound.

The typical workflow involves first identifying the radioactive peaks in an HPLC separation using an on-line radiometric detector. The eluent corresponding to these peaks can then be directed to a mass spectrometer for structural analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that provides both separation and identification.

For a compound like D-ribose, LC-MS methods have been developed to separate it from other sugars and related compounds. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), the precise chemical structure of a metabolite can be determined. This information is critical for understanding the biotransformation pathways of this compound. The use of radiolabeling directs the researcher to the specific chromatographic peaks that are drug-related and require MS characterization, saving significant time and effort compared to analyzing all components of a biological sample.

Integration of LC-MS/MS with Radiolabeling for Comprehensive Metabolomics

The combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with radiolabeling represents a powerful strategy for comprehensive metabolomics. This integrated approach allows for the separation, identification, and quantification of metabolites derived from a radiolabeled precursor like this compound.

LC-MS/MS-based metabolomics capitalizes on the high resolving power of mass spectrometry to measure known and unexpected metabolites in parallel. The initial chromatographic separation, often using techniques like reversed-phase ion-pairing liquid chromatography, resolves complex mixtures of water-soluble metabolites. The subsequent analysis by tandem mass spectrometry provides structural information and enhances specificity.

When this compound is introduced into a biological system, it is metabolized and incorporated into a variety of downstream products, including nucleotides, nucleic acids, and other metabolic intermediates. By coupling the LC-MS/MS workflow with a radioactivity detector, it is possible to specifically identify the peaks corresponding to tritium-containing metabolites. This dual-detection method confirms that the identified compounds are indeed derived from the administered this compound, providing a direct link between the precursor and its metabolic products. This approach is invaluable for tracking metabolic flux and discovering novel metabolic pathways involving ribose.

Key Advantages of LC-MS/MS with Radiolabeling:

High Specificity: Unambiguously identifies metabolites originating from the labeled precursor.

Enhanced Sensitivity: Combines the sensitivity of mass spectrometry with that of radiometric detection.

Comprehensive Coverage: Enables the analysis of a wide range of metabolites in a single run.

Flux Analysis: Allows for the tracking of the label through metabolic pathways over time.

Quantitative Analysis of D-Ribose-Derived Products using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of metabolites. This technique is particularly effective for analyzing the products derived from this compound metabolism. The core principle of IDMS involves adding a known amount of a stable, isotopically labeled internal standard to a sample before processing and analysis.

In the context of this compound, a stable isotope-labeled version of the target metabolite (e.g., a 13C-labeled nucleotide) would be used as the internal standard. The sample, containing the tritium-labeled metabolite of interest and the added stable isotope-labeled standard, is then analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte (tritium-labeled) to the internal standard (stable isotope-labeled) is measured.

Because the analyte and the internal standard are chemically identical, they behave identically during sample extraction, purification, and ionization, correcting for any sample loss or matrix effects. This results in highly accurate and reproducible quantification. This method has been successfully applied to quantify a wide range of metabolites, including those involved in core metabolism, making it ideal for determining the absolute concentrations of D-ribose-derived products in complex biological matrices.

Parameter Description Relevance to this compound Analysis
Analyte The tritium-labeled metabolite derived from this compound.The target compound for quantification (e.g., [3H]-ATP).
Internal Standard A known quantity of a stable isotope-labeled version of the analyte (e.g., [13C]-ATP).Corrects for variability in sample preparation and analysis.
Measurement Ratio of the mass spectrometric signal of the analyte to the internal standard.Allows for precise calculation of the analyte's concentration.
Outcome Absolute quantification of D-ribose-derived metabolites.Provides accurate data on the metabolic fate of this compound.

Autoradiography for Tissue and Cellular Distribution Analysis

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues and cells. When this compound is administered to an organism, this method can provide a detailed map of where the ribose and its metabolites accumulate. The low energy of the beta particles emitted by tritium (3H) allows for high spatial resolution imaging.

The primary methods include:

Whole-Body Autoradiography (WBA): This technique provides a comprehensive overview of the distribution of radioactivity throughout an entire animal. After administration of this compound, the animal is frozen and sectioned into thin slices. These slices are then exposed to a film or phosphor imaging plate, which captures the radiation emitted from the tissues. The resulting image reveals which organs and tissues have the highest concentrations of the radiolabel, offering crucial information about the compound's distribution, and is often used in preclinical studies.

Micro-autoradiography: For higher resolution, this method allows for localization at the cellular and even subcellular level. Thin tissue sections are coated with a photographic emulsion and, after an exposure period, the silver grains in the emulsion are developed. When viewed under a microscope, these grains pinpoint the location of the radiolabeled molecules, revealing which specific cell types or structures have incorporated the this compound. This high-resolution imaging is essential for understanding the specific cellular targets of ribose metabolism.

Technique Resolution Application for this compound Key Findings
Whole-Body Autoradiography (WBA) Organ/Tissue LevelVisualizing distribution across all major organs and tissues after administration. Identifies tissues with high rates of nucleic acid synthesis or pentose (B10789219) phosphate (B84403) pathway activity (e.g., liver, spleen, bone marrow).
Micro-autoradiography Cellular/Subcellular LevelPinpointing the specific cells and subcellular compartments that incorporate the label. Reveals accumulation in the nuclei of rapidly dividing cells, consistent with incorporation into DNA and RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Enrichment Analysis of D-Ribose Labeling Patterns (primarily with 13C/2H, but relevant for understanding labeling strategies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules and for tracing metabolic pathways using isotope labels. While this compound is not directly observed by standard NMR, the principles of using isotopic labels like Carbon-13 (13C) and Deuterium (2H) are directly relevant to understanding labeling strategies and confirming the position of labels on a molecule.

When studying ribose metabolism, researchers often use 13C-labeled glucose, which is then converted into 13C-labeled ribose via the pentose phosphate pathway. NMR can then be used to analyze the resulting ribonucleotides. By examining the 13C-13C and 13C-1H coupling patterns in the NMR spectra, it is possible to determine precisely which carbon atoms in the ribose ring are labeled. This information provides deep insights into the activity of different metabolic pathways.

For structural analysis, specific labeling with isotopes like 2H can simplify complex NMR spectra of large biomolecules like RNA, which contains a ribose backbone. Deuteration of certain positions on the ribose ring reduces the number of proton signals and spectral overlap, aiding in the structural determination of RNA molecules. These strategies, while demonstrated with stable isotopes, underpin the fundamental approach of using labeled precursors to probe structure and metabolism, which is the same principle applied when using this compound in radiometric assays.

Methodological Considerations and Future Directions in D Ribose 1 3h Tracer Research

Challenges of Tritium (B154650) Back-Exchange and Label Scrambling in Vivo/In Vitro

A significant challenge in using tritiated compounds like D-Ribose-1-³H is the potential for tritium back-exchange. This phenomenon involves the exchange of the tritium atom with protons from water in the biological environment, which can lead to a loss of the radiolabel from the tracer molecule and the formation of tritiated water. nih.gov The lability of the tritium label, particularly at certain positions on a molecule, can compromise the quantitative accuracy of metabolic studies. For instance, the C-8 position of purines is known to be susceptible to tritium-hydrogen back-exchange, especially under alkaline conditions. nih.gov While labeling at more stable positions, such as the C-2 position, can mitigate this, it doesn't entirely eliminate the issue. nih.gov

Another related challenge is label scrambling , where the isotopic label moves from its original position to other positions within the molecule or to different molecules altogether. This can occur through reversible enzymatic reactions. oup.com For example, in the context of glucose metabolism, label scrambling between the C1 and C6 positions of hexoses can occur through the combined actions of aldolase (B8822740) and triose-phosphate isomerase. oup.com Such scrambling complicates the interpretation of labeling patterns and the accurate determination of metabolic fluxes. The randomization of labels can make quantitative analysis of metabolites nearly impossible, as the molar activity of each resulting metabolite will vary depending on the number of radioisotopes it retains. nih.gov

Optimization of Experimental Designs for Quantitative Flux Analysis

To obtain meaningful and quantitative data from D-Ribose-1-³H tracer studies, careful optimization of the experimental design is paramount. This involves strategies to minimize the impact of the aforementioned challenges and to ensure the data can be used for robust flux analysis.

Key considerations for experimental design include:

Tracer Selection and Purity: The choice of the isotopic tracer is critical and significantly impacts the precision of the estimated fluxes. researchgate.net Ensuring the high purity of the D-Ribose-1-³H tracer is essential to avoid introducing confounding variables.

Control of Experimental Conditions: Maintaining a pseudo-steady state with minimal changes in metabolite concentrations throughout the experiment is crucial for accurate flux analysis. researchgate.net This includes careful control of the culture media to eliminate interfering substrates. youtube.com

Statistical Experimental Design: Methodologies like the Plackett-Burman design can be employed to screen for significant factors influencing a process, while response surface methodology, such as the Box-Behnken design, can be used to optimize these factors. science.gov These statistical approaches allow for a more systematic and efficient optimization of experimental conditions.

Parallel Labeling Experiments: Utilizing multiple tracers in parallel experiments can significantly enhance the precision of flux estimations. researchgate.net For example, combining data from experiments with [1-¹³C]glucose and [U-¹³C]glucose can provide more accurate flux measurements in central carbon metabolism. researchgate.net

The following table outlines common experimental design strategies and their objectives in the context of tracer studies.

Experimental Design StrategyObjectiveKey Benefit
Plackett-Burman Design Screen for significant experimental factors.Efficiently identifies key variables from a large set of possibilities. science.gov
Box-Behnken Design Optimize the levels of significant factors.Allows for the determination of optimal conditions for a process. science.gov
Parallel Labeling Use of multiple isotopic tracers in separate experiments.Improves the accuracy and resolution of flux estimations. researchgate.net
Dynamic Flux Analysis Study metabolic changes under transient conditions.Captures the dynamic nature of metabolic networks over time. researchgate.net

Integration of D-Ribose-1-3H Tracing with Multi-Omics Data (e.g., Metabolomics, Fluxomics)

The true power of D-Ribose-1-³H tracing is realized when it is integrated with other "omics" technologies, particularly metabolomics and fluxomics. This multi-pronged approach provides a more comprehensive understanding of metabolic networks.

Metabolomics , the large-scale study of small molecules (metabolites), can identify and quantify the full range of metabolites in a biological system. nih.gov When combined with D-Ribose-1-³H tracing, it allows researchers to track the flow of the radiolabel through various metabolic pathways and identify the resulting labeled metabolites. nih.gov This integration is crucial for understanding how metabolic pathways are perturbed under different conditions. researchgate.net

Fluxomics takes this a step further by aiming to quantify the rates (fluxes) of metabolic reactions. researchgate.net Isotope tracing is a cornerstone of fluxomics. By measuring the incorporation of isotopes like ³H from D-Ribose-1-³H into downstream metabolites, it becomes possible to calculate the flux through specific pathways. nih.govresearchgate.net Computational models are often used to integrate the tracer data and estimate fluxes at a systems level. nih.gov

The integration of these approaches can be summarized as follows:

D-Ribose-1-³H Tracing: Provides information on the metabolic fate of ribose.

Metabolomics: Identifies and quantifies the metabolites that become labeled. nih.gov

Fluxomics: Uses the labeling data to calculate the rates of metabolic reactions. researchgate.net

This integrated approach has been successfully used to study various aspects of metabolism, including the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. nih.gov

Development of Novel Radiolabeling Strategies for Enhanced Specificity and Stability

To address the challenges of back-exchange and label scrambling, researchers are continuously developing novel radiolabeling strategies to enhance the specificity and stability of tracers like D-Ribose-1-³H.

One approach is to introduce the radiolabel at positions that are less susceptible to exchange. For example, labeling at the C-2 position of a molecule is generally more stable to back-exchange than at other positions. nih.gov Another strategy involves the chemical synthesis of precursors, such as a [³H]-nucleoside phosphoramidite (B1245037) monomer, which can then be incorporated into larger molecules. nih.gov

Recent advancements in catalysis, such as the use of ruthenium nanoparticles, have enabled hydrogen-tritium exchange at more stable positions on molecules. nih.gov Furthermore, the development of modified catalysts, for instance, by incorporating bulky ligands, can alter the reactivity and improve the regioselectivity of the labeling reaction. acs.org

Beyond tritium, other isotopes are also being explored for their unique properties. For instance, fluorine-18 (B77423) (¹⁸F) is a positron-emitting radionuclide that is widely used in Positron Emission Tomography (PET) imaging. rsna.orgresearchgate.net The development of ¹⁸F-labeled ribose derivatives opens up the possibility of studying ribose metabolism in vivo with high sensitivity. researchgate.net

The following table highlights some advanced radiolabeling techniques.

Radiolabeling StrategyDescriptionAdvantage
Site-Specific Catalysis Use of catalysts to direct the radiolabel to a specific, stable position.Increased label stability and reduced back-exchange. nih.gov
Chemo-enzymatic Synthesis Combination of chemical and enzymatic methods to synthesize labeled compounds.Allows for the creation of complex labeled biomolecules. acs.org
PET Radionuclide Labeling Incorporation of positron-emitting isotopes like ¹⁸F.Enables non-invasive in vivo imaging of metabolic processes. rsna.orgresearchgate.net
Bivalent Tracers Designing molecules that can bind to multiple targets simultaneously.Can provide enhanced binding affinity and specificity. nih.gov

Potential for this compound in Developing New Biochemical Assays and Research Tools

D-Ribose-1-³H and other radiolabeled ribose derivatives hold significant potential for the development of novel biochemical assays and research tools. These tools can be used to investigate enzyme kinetics, screen for inhibitors, and probe the function of biological systems.

For example, radiolabeled substrates are fundamental to many enzyme assays. The incorporation of a radiolabeled moiety, such as ADP-ribose from a labeled NAD+ analogue, can be detected with high sensitivity, allowing for the monitoring of very low levels of enzymatic activity. nih.gov This is particularly useful for studying enzymes like poly(ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and other cellular processes. nih.gov

Furthermore, the development of fluorescently labeled or biotinylated versions of ribose-containing molecules can be used in a variety of binding assays, such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), to quantify the binding affinities of small molecules to their protein targets. nih.gov Genetically encoded fluorescence resonance energy transfer (FRET) sensors based on ribose binding proteins have also been developed for the real-time measurement of ribose dynamics in living cells. rsc.org

Theoretical Modeling and Computational Simulations to Complement Tracer Studies

Theoretical modeling and computational simulations are becoming increasingly indispensable for interpreting the complex data generated from D-Ribose-1-³H tracer studies. These computational approaches can help to overcome the limitations of experimental data and provide a more quantitative understanding of metabolic systems.

Compartmental modeling is a widely used technique to analyze kinetic data from tracer experiments. cambridge.org In this approach, the biological system is represented as a series of interconnected compartments, and the exchange of material between these compartments is described by a set of differential equations. cambridge.org By fitting the model to the experimental data, it is possible to estimate kinetic parameters such as turnover rates and pool sizes. cambridge.org

Metabolic Flux Analysis (MFA) is a powerful computational framework for quantifying intracellular metabolic fluxes. researchgate.net ¹³C-MFA, which uses stable isotopes, is a well-established technique, and the principles can be extended to tritium-labeled tracers. researchgate.net These models require knowledge of the biochemical reaction network and the stoichiometry of the reactions. youtube.com

Kinetic modeling can be used to simulate the time-dependent behavior of metabolic pathways and can incorporate detailed information about enzyme kinetics. acs.org These models can be used to predict how the system will respond to perturbations and to identify key control points in the network.

The integration of experimental tracer data with these computational models allows for:

Quantitative estimation of metabolic fluxes. researchgate.net

Identification of metabolic bottlenecks and regulatory points. researchgate.net

Prediction of the metabolic response to genetic or environmental changes.

Design of optimal tracer experiments. researchgate.net

The use of sophisticated software packages, such as those that employ algorithms like the Elementary Metabolite Unit (EMU) framework, facilitates the analysis of large-scale metabolic networks. nih.gov

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for D-Ribose-1-³H to ensure experimental reproducibility and safety?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact and inhalation. Tritiated compounds require radiation safety protocols, including monitored work areas and waste disposal .
  • Storage : Keep in airtight containers in a cool, dry, well-ventilated space to prevent degradation. Follow institutional guidelines for radioactive material storage .
  • Contamination Control : Regularly monitor workspaces with Geiger counters and decontaminate spills using absorbent materials .

Q. Which detection methods are most suitable for quantifying D-Ribose-1-³H in metabolic flux analysis?

  • Methodological Answer :

  • Liquid Scintillation Counting (LSC) : The gold standard for tritium detection due to its high sensitivity. Calibrate equipment using standard quench curves and validate with control samples .
  • Autoradiography : Useful for spatial localization in tissue samples but requires longer exposure times. Combine with chromatographic separation (e.g., HPLC) to resolve isotopic interference .

Q. What are the established applications of D-Ribose-1-³H in studying nucleotide biosynthesis pathways?

  • Methodological Answer :

  • Tracer Studies : Incorporate D-Ribose-1-³H into cell cultures to track ribose utilization in RNA synthesis or NADPH production. Use pulse-chase experiments to quantify turnover rates .
  • Competitive Inhibition Assays : Co-administer with unlabeled ribose to study substrate preference in enzymes like ribokinase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in D-Ribose-1-³H incorporation rates observed across different cell lines or organisms?

  • Methodological Answer :

  • Variable Control : Standardize culture conditions (e.g., pH, nutrient availability) and cell viability metrics. Differences in transporter expression (e.g., GLUT5) may require genetic validation (e.g., CRISPR knockdown) .
  • Data Normalization : Express incorporation rates relative to intracellular ATP levels or total protein content to account for metabolic heterogeneity .
  • Model Validation : Use isotopic dilution assays to confirm tracer equilibration and rule out compartmentalization artifacts .

Q. What strategies optimize D-Ribose-1-³H concentration to balance signal-to-noise ratios without perturbing physiological processes?

  • Methodological Answer :

  • Dose-Response Curves : Systematically vary tracer concentrations (e.g., 0.1–10 µM) and measure incorporation efficiency via LSC. Identify the minimal effective dose that avoids saturation kinetics .
  • Toxicity Screening : Assess cell proliferation/apoptosis markers (e.g., caspase-3) to ensure tracer concentrations do not induce stress responses .

Q. How should longitudinal studies using D-Ribose-1-³H be designed to account for isotopic decay and metabolic half-life?

  • Methodological Answer :

  • Decay Correction : Adjust for tritium’s 12.3-year half-life using decay formulas during long-term experiments. Freshly prepare tracer solutions for time-sensitive assays .
  • Sampling Intervals : Align sampling timepoints with metabolic turnover rates (e.g., every 24 hours for RNA synthesis studies) to capture dynamic changes .

Methodological Frameworks for Experimental Design

  • P-E/I-C-O Framework : Define Population (e.g., cell type), Exposure/Intervention (tracer administration), Comparison (untreated controls), and Outcome (isotope incorporation rate) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, testing D-Ribose-1-³H in understudied metabolic contexts (e.g., cancer vs. normal cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.